tert-Butyl 2-(2-methyl-6-morpholinopyridin-3-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl2-(2-methyl-6-morpholinopyridin-3-yl)piperidine-1-carboxylate is a complex organic compound with the molecular formula C18H27N3O3. It is characterized by the presence of a piperidine ring, a morpholine ring, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl2-(2-methyl-6-morpholinopyridin-3-yl)piperidine-1-carboxylate typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine.
Morpholine Ring Addition: The morpholine ring is added through nucleophilic substitution reactions, where a suitable morpholine derivative reacts with the intermediate compound.
tert-Butyl Protection: The final step involves the protection of the carboxylate group with a tert-butyl group to form the final compound.
Industrial Production Methods
Industrial production of tert-Butyl2-(2-methyl-6-morpholinopyridin-3-yl)piperidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl2-(2-methyl-6-morpholinopyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups like halogens, amines, or alkyl groups.
Scientific Research Applications
tert-Butyl2-(2-methyl-6-morpholinopyridin-3-yl)piperidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Mechanism of Action
The mechanism of action of tert-Butyl2-(2-methyl-6-morpholinopyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the morpholine and pyridine rings allows for versatile interactions with biological macromolecules, influencing pathways related to signal transduction, metabolism, and cellular regulation .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- tert-Butyl 2-(6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate
- tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl2-(2-methyl-6-morpholinopyridin-3-yl)piperidine-1-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both morpholine and pyridine rings enhances its versatility in chemical synthesis and potential therapeutic applications .
This detailed article provides a comprehensive overview of tert-Butyl2-(2-methyl-6-morpholinopyridin-3-yl)piperidine-1-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H31N3O3 |
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Molecular Weight |
361.5 g/mol |
IUPAC Name |
tert-butyl 2-(2-methyl-6-morpholin-4-ylpyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C20H31N3O3/c1-15-16(8-9-18(21-15)22-11-13-25-14-12-22)17-7-5-6-10-23(17)19(24)26-20(2,3)4/h8-9,17H,5-7,10-14H2,1-4H3 |
InChI Key |
WVBJEMJUYMPBPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCOCC2)C3CCCCN3C(=O)OC(C)(C)C |
Origin of Product |
United States |
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